molecular formula C24H30N4O3S B2473436 1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide CAS No. 1242958-62-8

1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide

Cat. No.: B2473436
CAS No.: 1242958-62-8
M. Wt: 454.59
InChI Key: JQZBIYOAZQRIPP-UHFFFAOYSA-N
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Description

1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-16(2)31-13-7-11-25-22(29)18-10-6-12-28(14-18)24-26-20-19(17-8-4-3-5-9-17)15-32-21(20)23(30)27-24/h3-5,8-9,15-16,18H,6-7,10-14H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZBIYOAZQRIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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